molecular formula C19H20N6OS B2530804 Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034370-50-6

Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2530804
CAS RN: 2034370-50-6
M. Wt: 380.47
InChI Key: UWPRDUDXTDAZHK-UHFFFAOYSA-N
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Description

The compound of interest, Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, is a structurally complex molecule that appears to be related to various research efforts in the development of novel therapeutic agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzo[c][1,2,5]thiadiazole core and the piperazine ring, are recurrent in the literature, suggesting its relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the formation of piperazine derivatives, which are often achieved through multi-step synthetic routes. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized, indicating the versatility of piperazine as a scaffold for further chemical modifications . Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were synthesized and identified as new anti-mycobacterial chemotypes . These studies suggest that the synthesis of the compound would likely involve a strategic combination of nucleophilic substitution reactions and subsequent modifications to introduce the tetrahydrocinnolinyl moiety.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is a common feature in molecules with potential biological activity. The piperazine ring is a flexible linker that allows for the attachment of various substituents, which can significantly alter the biological properties of the molecule. The molecular modeling studies of related compounds have shown that these structures can bind to specific sites on target proteins, such as the colchicine binding site of tubulin .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve reactions typical for the functional groups present. For example, the piperazine ring can undergo nucleophilic substitution reactions, as seen in the synthesis of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives . The benzo[c][1,2,5]thiadiazole core could also participate in electrophilic aromatic substitution reactions, depending on the substituents present on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant lipophilicity, which can affect their solubility and permeability. The electronic properties of the thiadiazole ring and the piperazine moiety would also impact the compound's ability to engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. The synthesis and antibacterial activity of related compounds have shown that small changes in the substituents can dramatically affect the biological activity, indicating the importance of the physical and chemical properties in the design of new therapeutic agents .

Scientific Research Applications

Anti-mycobacterial Chemotypes

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as a promising anti-mycobacterial chemotype. A study involving the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides revealed seventeen compounds with potential anti-tubercular activity. These compounds demonstrated low cytotoxicity and significant therapeutic indices against Mycobacterium tuberculosis H37Rv strain, highlighting the potential of similar structures for therapeutic applications (Pancholia et al., 2016).

Molecular Aggregation and Spectroscopic Studies

Research into the aggregation effects of compounds similar to the one has been conducted through spectroscopic studies. One study explored the solvent effects on molecular aggregation, indicating that different spectral forms induced by concentration changes in compounds may relate to aggregation effects. This is crucial for understanding the physical chemistry of potential pharmaceutical compounds (Matwijczuk et al., 2016).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds with benzothiazolyl and piperazinyl groups, showed variable and modest activity against investigated strains of bacteria and fungi. This research suggests that similar structures could hold potential in developing new antimicrobial agents (Patel et al., 2011).

Anticancer Potential

Compounds with thiadiazole scaffolds and benzamide groups, related to the chemical structure , have been synthesized and evaluated for their anticancer activity. A series of novel compounds demonstrated promising in vitro anticancer activity against a panel of human cancer cell lines, indicating the potential therapeutic utility of such compounds in oncology (Tiwari et al., 2017).

Antibacterial Activity

The synthesis and evaluation of certain benzothiazole and thiadiazole derivatives have shown high activity against Gram-positive bacteria, with some compounds exhibiting comparable or more potent effects than reference drugs. This indicates the potential of similar chemical structures for antibacterial drug development (Foroumadi et al., 2005).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c26-19(14-5-6-16-17(11-14)23-27-22-16)25-9-7-24(8-10-25)18-12-13-3-1-2-4-15(13)20-21-18/h5-6,11-12H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPRDUDXTDAZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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